methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(11-14-3-8-18-15(12-14)9-10-26-18)21-27(23,24)17-6-4-16(5-7-17)20-19(22)25-2/h3-8,12-13,21H,9-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYPDVWUHNHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis. They have also been found to have a wide range of biological and pharmacological applications.
Mode of Action
Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain. This suggests that the compound may interact with its targets to induce changes in neurotransmitter release.
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent compounds, suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.
Biological Activity
Methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, with a CAS number of 2034541-72-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₉H₂₂N₂O₅S
- Molecular Weight : 390.45 g/mol
- Structure : The compound features a carbamate group linked to a sulfamoyl group and a benzofuran moiety, which is significant for its biological interactions.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as Ki67.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Lung Cancer Cells :
- A study conducted on A549 lung cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the mitochondrial pathway.
- In Vivo Model for Inflammation :
- In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory markers in serum.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, and what are the critical reaction steps?
Answer:
The synthesis typically involves sequential functionalization of the phenyl and dihydrobenzofuran moieties. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl carbamate with sulfamoyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfamoyl group .
- Coupling with Dihydrobenzofuran-Propan-2-yl Amine : Nucleophilic substitution or amide coupling (e.g., using EDCI/HOBt) to attach the dihydrobenzofuran-containing sidechain .
- Carbamate Protection : Methyl carbamate formation via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical considerations include temperature control during sulfamoylation to prevent side reactions and purification via column chromatography (silica gel, gradient elution) to isolate intermediates .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., residual dihydrobenzofuran protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak ([M+H]) and isotopic pattern .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity threshold) using reverse-phase C18 columns and UV detection .
Advanced: How can researchers optimize reaction yields and selectivity in the sulfamoylation step, given competing side reactions?
Answer:
- Temperature Modulation : Maintaining sub-ambient temperatures (0–5°C) reduces sulfonic acid byproduct formation .
- Protecting Group Strategy : Temporary protection of the carbamate nitrogen with Boc groups prevents undesired sulfonation .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine, improving sulfamoyl coupling efficiency .
Contradictions in reported yields (40–75%) may arise from solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios; iterative DOE (Design of Experiments) is recommended for optimization .
Advanced: What experimental designs are appropriate for resolving discrepancies in reported biological activity across in vitro and in vivo studies?
Answer:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and animal models (e.g., Sprague-Dawley rats) to minimize variability .
- Dose-Response Curves : Compare EC values under controlled pharmacokinetic conditions (e.g., plasma protein binding adjustments) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy discrepancies .
Evidence from environmental toxicology studies (e.g., Project INCHEMBIOL) highlights the need for controlled abiotic factors (pH, temperature) in activity assays .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using crystal structures from the PDB .
- QSAR Models : Correlate substituent electronegativity (Hammett constants) with antibacterial IC values .
Limitations : - Neglects solvent effects and protein flexibility; MD simulations (e.g., GROMACS) are required for dynamic interaction analysis .
- Discrepancies between predicted and empirical data often arise from unaccounted metabolic pathways .
Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?
Answer:
- Abiotic Studies : Hydrolysis under varying pH (3–10) and UV exposure to identify degradation products (e.g., sulfonic acid derivatives) .
- Biotic Studies : Aerobic/anaerobic microbial degradation assays using soil microcosms; LC-HRMS to track intermediate metabolites .
- Partitioning Coefficients : Measure log (octanol-water) and (soil-water) to model environmental distribution .
Long-term studies (e.g., 6–12 months) are critical to identify persistent metabolites, as seen in Project INCHEMBIOL .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Fluorometric or colorimetric kits (e.g., β-lactamase inhibition) with positive controls (e.g., clavulanic acid) .
- Cytotoxicity Screening : MTT assay on human hepatoma (HepG2) and normal (HEK293) cell lines to assess selectivity .
- Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
